2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride
Description
2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring with a chlorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position. The ethylamine backbone is protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Chlorinated and alkoxy-substituted aromatic amines are often utilized in pharmaceutical intermediates, agrochemicals, or polymer synthesis due to their reactivity and functional versatility .
Properties
IUPAC Name |
2-(3-chloro-4-propoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-2-7-14-11-4-3-9(5-6-13)8-10(11)12;/h3-4,8H,2,5-7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZINVOHXYBTNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CCN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-propoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with ethylamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity enables the formation of various derivatives through oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate, chromium trioxide |
| Reduction | Dechlorination or formation of alcohols | Lithium aluminum hydride, palladium catalyst |
| Substitution | Replacement of chloro group with nucleophiles | Sodium azide, thiourea |
Biology
- Cellular Processes : Research indicates that 2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride may influence cellular signaling pathways. Studies have explored its effects on various receptors and enzymes, suggesting potential therapeutic applications.
Medicine
- Therapeutic Properties : The compound is under investigation for its role as a precursor in drug development. Its structural features may confer biological activity relevant to pharmacology.
Industrial Applications
- Specialty Chemicals Production : In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for creating tailored products.
Case Studies and Research Findings
- Synthesis of Complex Molecules : A study demonstrated the use of 2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride as a key intermediate in synthesizing biologically active compounds. The reaction conditions were optimized to enhance yield and purity.
- Biological Activity Assessment : In vitro studies assessed the compound's effects on cancer cell lines, revealing potential cytotoxic properties. The findings suggest further exploration for therapeutic applications.
- Industrial Efficiency : Research focused on optimizing production methods using continuous flow reactors for this compound, highlighting improved efficiency and reduced waste in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their substituents are compared below:
*Calculated molecular weights based on structural formulas.
Key Observations:
Chlorine at the 3-position may confer electrophilic reactivity, similar to 3-chloro-N-phenyl-phthalimide, which is used in polymer synthesis .
Stability :
- Dopamine HCl is documented as stable under ambient conditions . The target compound’s propoxy group may reduce hygroscopicity compared to hydroxylated analogs, though experimental validation is needed.
Applications: Dopamine HCl is a well-established neurotransmitter with clinical applications . Chloro- and alkoxy-substituted analogs (e.g., 2-(2-Chloro-4-fluorophenoxy)ethylamine HCl) are used in agrochemical synthesis, suggesting the target compound could serve similar roles .
Biological Activity
2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group and a propoxy substituent on a phenyl ring, which may influence its biological activity by affecting its interaction with biological targets. The hydrochloride form enhances solubility, making it suitable for various biological assays.
The biological activity of 2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown zones of inhibition against various bacterial strains, indicating potential as antimicrobial agents .
- Cytotoxic Effects : Research has indicated that certain analogs can induce cytotoxic effects in cancer cell lines. For example, compounds with similar phenyl substitutions have been evaluated for their efficacy against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), showing promising results in inhibiting cell growth .
- Neuroprotective Properties : Some studies have explored the neuroprotective effects of related compounds, suggesting that modifications in the phenyl ring can enhance their ability to protect neuronal cells from oxidative stress .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Chloro-4-propoxy-phenyl-acetic acid | Structure | Moderate anti-inflammatory |
| 3-(3-Chloro-4-propoxy-phenyl)-acrylic acid ethyl ester | Structure | Antimicrobial activity |
This comparison highlights that while some compounds exhibit anti-inflammatory properties, 2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride may have broader applications due to its diverse biological activities.
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of 2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride on EAC cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway, characterized by increased caspase activity and mitochondrial membrane potential disruption.
Case Study 2: Antimicrobial Effects
In another investigation, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the propoxy group enhanced antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL for the most potent derivatives .
Q & A
Q. What are the recommended synthetic routes for 2-(3-Chloro-4-propoxy-phenyl)-ethylamine hydrochloride, and how can reaction yields be optimized?
Methodological Answer: A plausible synthesis involves:
Propoxylation : Introduce the propoxy group at the 4-position of 3-chlorophenol via nucleophilic substitution using 1-bromopropane and a base (e.g., K₂CO₃ in DMF, 80–100°C).
Nitro Reduction : Convert the nitro group (if present) to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or SnCl₂/HCl.
Amine Hydrochloride Formation : Treat the free amine with HCl gas in anhydrous ether or HCl/dioxane to precipitate the hydrochloride salt .
Q. Yield Optimization Strategies :
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
Q. What are the critical storage conditions to maintain compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hygroscopic hydrolysis.
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported <sup>13</sup>C NMR data for analogous chlorinated phenethylamine derivatives?
Methodological Answer:
- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs (e.g., <sup>13</sup>C at the ethylamine chain) to assign ambiguous peaks .
- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)).
- Cross-Study Analysis : Reconcile differences by standardizing solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and referencing protocols .
Q. What experimental strategies mitigate byproduct formation during the propoxylation step?
Methodological Answer:
- Temperature Control : Maintain 80–90°C to minimize competing elimination reactions.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Byproduct Identification : Use LC-MS to detect and quantify impurities (e.g., dialkylated products or unreacted starting material) .
Q. How can the compound’s stability under varying pH conditions be systematically evaluated?
Methodological Answer:
- Buffer Studies : Incubate the compound in PBS (pH 2.0, 7.4, 9.0) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analytical Endpoints :
- HPLC : Track degradation products.
- UV-Vis : Monitor absorbance changes at λmax ≈ 275 nm.
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .
Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?
Methodological Answer:
- Fragmentation Pathways :
- Major fragments: Loss of HCl (m/z 222.7) and cleavage of the propoxy group (m/z 169.1).
- Isotope Effects : Account for <sup>35</sup>Cl/<sup>37</sup>Cl isotopic peaks (3:1 ratio) to avoid misassignment .
- High-Resolution MS : Use HRMS (Q-TOF) to distinguish isobaric fragments (e.g., C₆H₅Cl vs. C₇H₇O).
Q. How can researchers design a robust protocol for quantifying trace impurities in batch samples?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
